ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate
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Description
Ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.11748936 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate, also known as F0656-0623, HMS3366O21, HMS2239M14, or SMR000640890, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It interacts with CDK2, preventing its normal function and leading to a halt in the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This can have downstream effects on tumor growth and proliferation .
Result of Action
The compound’s action results in significant inhibition of cell proliferation . It has shown superior cytotoxic activities against certain cell lines, indicating its potential as an anticancer agent .
Biological Activity
Ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H16N5O3, with a molecular weight of approximately 345.33 g/mol. The structure includes a triazolo-pyrimidine core, which is known for its biological activity.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It significantly inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are markers associated with neuroinflammation and neurodegenerative diseases .
2. Anti-inflammatory Properties
The compound has been shown to possess anti-inflammatory effects by modulating inflammatory pathways. It reduces the expression of pro-inflammatory cytokines and chemokines in various in vitro models .
3. Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Study on Neuroprotection
A study evaluated the neuroprotective effects of the compound in a rodent model of neuroinflammation. The results indicated a significant reduction in neuroinflammatory markers and improved behavioral outcomes in treated animals compared to controls.
Cancer Cell Line Evaluation
In vitro assays conducted on various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Properties
IUPAC Name |
ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-3-23-15(22)10(2)19-9-16-13-12(14(19)21)17-18-20(13)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQLSJIUSRYPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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